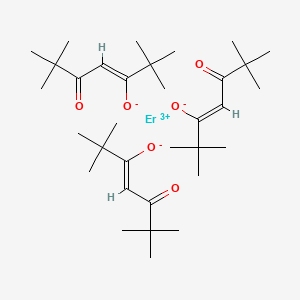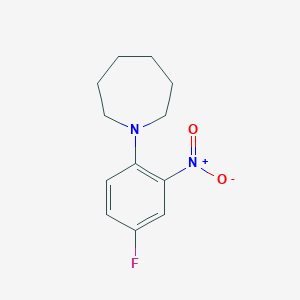
Zirconium titanium oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium titanium oxide is a binary oxide compound consisting of zirconium and titanium. It is known for its exceptional mechanical, thermal, and chemical properties. This compound is widely used in various industrial applications due to its high stability, resistance to corrosion, and excellent dielectric properties.
准备方法
Synthetic Routes and Reaction Conditions
Sol-Gel Process: This method involves the hydrolysis and polycondensation of metal alkoxides. Zirconium and titanium alkoxides are dissolved in an alcohol solvent, followed by the addition of water and acid or base catalysts to initiate the sol-gel process. The resulting gel is dried and calcined to obtain zirconium titanium oxide.
Solid-State Reaction: In this method, zirconium dioxide and titanium dioxide powders are mixed in stoichiometric ratios and subjected to high-temperature calcination. The mixture is heated at temperatures ranging from 800°C to 1200°C to form this compound.
Hydrothermal Synthesis: This involves the reaction of zirconium and titanium precursors in an aqueous solution under high pressure and temperature. The hydrothermal conditions promote the formation of crystalline this compound with controlled morphology and particle size.
Industrial Production Methods
Industrial production of this compound typically employs the sol-gel process due to its ability to produce high-purity and homogeneous materials. The process is scalable and allows for the production of thin films and coatings, which are essential for various applications.
化学反应分析
Types of Reactions
Oxidation: Zirconium titanium oxide can undergo oxidation reactions, especially when exposed to high temperatures and oxidative environments.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen or carbon monoxide at elevated temperatures.
Substitution: this compound can participate in substitution reactions where one of the metal ions is replaced by another metal ion, altering its properties.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at temperatures above 800°C.
Substitution: Metal salts in aqueous or non-aqueous solutions, often under hydrothermal or solvothermal conditions.
Major Products Formed
Oxidation: Formation of higher oxides or mixed oxides.
Reduction: Formation of lower oxides or elemental metals.
Substitution: Formation of doped this compound with modified properties.
科学研究应用
Zirconium titanium oxide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and stability.
Biology: Employed in biomedical applications such as drug delivery systems and dental implants due to its biocompatibility.
Medicine: Investigated for its potential use in cancer treatment as a component of targeted drug delivery systems.
Industry: Utilized in the production of ceramics, coatings, and electronic components due to its excellent dielectric properties and thermal stability.
作用机制
The mechanism of action of zirconium titanium oxide involves its interaction with molecular targets and pathways. In catalytic applications, the compound provides active sites for the adsorption and transformation of reactants. In biomedical applications, its biocompatibility and stability allow it to interact with biological tissues without causing adverse reactions. The compound’s dielectric properties are attributed to its ability to polarize under an electric field, making it useful in electronic applications.
相似化合物的比较
Similar Compounds
Titanium dioxide: Known for its photocatalytic properties and used in solar cells and self-cleaning surfaces.
Zirconium dioxide: Used in refractory materials and as a catalyst support due to its high thermal stability.
Hafnium dioxide: Similar to zirconium dioxide but with higher density and used in high-temperature applications.
Uniqueness
Zirconium titanium oxide combines the properties of both zirconium dioxide and titanium dioxide, resulting in a compound with enhanced mechanical strength, thermal stability, and dielectric properties. This makes it unique and highly valuable for applications requiring a combination of these properties.
属性
IUPAC Name |
dioxotitanium;dioxozirconium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.Ti.Zr |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAUARAZTRBOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti]=O.O=[Zr]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4TiZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene](/img/structure/B8203443.png)

